(2E)-2-(4-methoxybenzylidene)-N-nitrohydrazinecarboximidamide
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Overview
Description
N’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-N-NITROGUANIDINE is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxyphenyl group, a methylideneamino group, and a nitroguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-N-NITROGUANIDINE typically involves the condensation of 4-methoxybenzaldehyde with nitroguanidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases, and the reaction is often performed in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-N-NITROGUANIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Scientific Research Applications
N’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-N-NITROGUANIDINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-N-NITROGUANIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-N-methylacetamide
Uniqueness
N’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-N-NITROGUANIDINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its nitroguanidine moiety, in particular, is less common and contributes to its unique properties compared to other similar compounds .
Properties
Molecular Formula |
C9H11N5O3 |
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Molecular Weight |
237.22 g/mol |
IUPAC Name |
2-[(E)-(4-methoxyphenyl)methylideneamino]-1-nitroguanidine |
InChI |
InChI=1S/C9H11N5O3/c1-17-8-4-2-7(3-5-8)6-11-12-9(10)13-14(15)16/h2-6H,1H3,(H3,10,12,13)/b11-6+ |
InChI Key |
JHQICRMQBOJZJB-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C(\N)/N[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
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